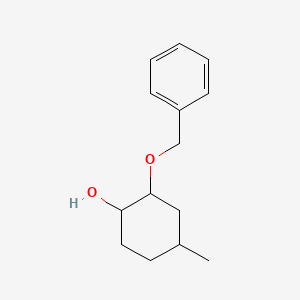

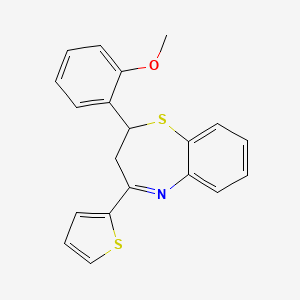

2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers” is a mixture of diastereomers . Diastereomers are a type of stereoisomer . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters . They are not mirror images of each other .

Molecular Structure Analysis

Diastereomers have the same molecular formula and sequence of bonded elements but have a different arrangement of atoms in space . They are not mirror images of each other . If all of the chiral centers are of opposite ®/(S) configuration between two stereoisomers, they are enantiomers. If at least one, but not all of the chiral centers are opposite between two stereoisomers, they are diastereomers .Chemical Reactions Analysis

Diastereomers can react differently with different reagents . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers . These diastereomers can then be separated through crystallization and alkaline hydrolysis treatment .Physical And Chemical Properties Analysis

Diastereomers have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations . They also show similar, but not identical chemical properties .Applications De Recherche Scientifique

1. Stereoselective Synthesis

In the field of stereoselective synthesis, diastereomeric mixtures of 2-substituted cyclohexyl acetates and benzoates have been rearranged using palladium(II) catalysis to yield β-acetoxy(or benzoyloxy)ethylidenecyclohexanes, demonstrating the potential of diastereomers in facilitating stereochemical control in organic synthesis (Tamaru et al., 1984).

2. Preparation of Saturated Isoindole-fused Heterocycles

In another study, t-2-Benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid, a related compound, was used to synthesize saturated isoindolo derivatives. This research shows the utility of these diastereomeric mixtures in the creation of novel heterocyclic compounds (Stájer et al., 2002).

3. Aldol/Epoxidation Reactions

A study involving the treatment of cyclohexanone and aromatic aldehydes with dimethylsulfoxonium methylide highlights the role of diastereomeric mixtures in tandem aldol/epoxidation reactions. This work showcases the importance of diastereoselectivity in synthesizing complex molecules with multiple stereocenters (Hansen et al., 2006).

4. Isolation and Separation Techniques

Research into the separation of diastereoisomeric mixtures, such as 2-methylcycloalkanols, has been conducted. This work is crucial for the purification and study of individual stereoisomers in chemical research (Lemiére et al., 2010).

5. Benzylation Catalysis

In a different study, the benzylation of various alcohols, including alicyclic alcohols like 2-methylcyclohexanol, was investigated. This research contributes to understanding the mechanisms and stereochemistry of benzylation reactions (Keramane et al., 2001).

Mécanisme D'action

Target of Action

It’s known that diastereomers can interact differently with biological targets due to their distinct spatial configurations .

Mode of Action

It’s known that diastereomers can have different chemical behaviors and reactivities . This could lead to different interactions with their targets and subsequent changes in the biological system .

Biochemical Pathways

It’s known that diastereomers can influence different biochemical pathways due to their distinct spatial configurations .

Pharmacokinetics

It’s known that diastereomers can have different pharmacokinetic profiles due to their distinct spatial configurations .

Result of Action

It’s known that diastereomers can have different biological effects due to their distinct spatial configurations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers . These factors can include temperature, pH, and the presence of other substances, which can affect the compound’s solubility, stability, and interaction with its targets .

Propriétés

IUPAC Name |

4-methyl-2-phenylmethoxycyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKXDBANPPQFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-methylcyclohexan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)

![6-Bromofuro[2,3-b]pyridine](/img/structure/B2682569.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2682572.png)

![5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682581.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)